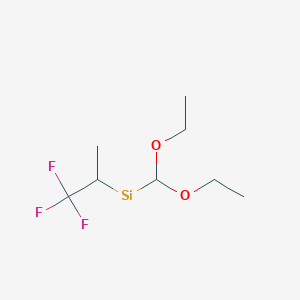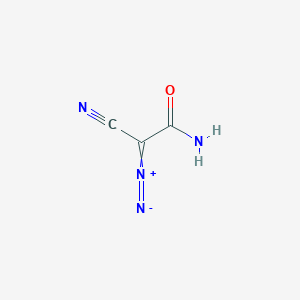![molecular formula C17H12N2O3S B14422276 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol CAS No. 83364-68-5](/img/structure/B14422276.png)
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol is a complex organic compound known for its unique chemical structure and properties. It is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . The reaction is carried out in methanol as a solvent, and the mixture is refluxed overnight. The product is then isolated as an air-stable orange powder through filtration and washing with methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol has several scientific research applications:
作用机制
The mechanism of action of 1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of poly(ADP-ribose) glycohydrolase (PARG), prolonging PARylation at DNA lesions and trapping DNA repair factors . This mechanism is crucial in its potential anticancer activity, as it can inhibit the repair of DNA damage in cancer cells .
相似化合物的比较
Similar Compounds
1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol: This compound is also a Schiff base with similar structural features but differs in the substituent on the phenyl ring.
1-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-2-ol: Another Schiff base with a methoxy group instead of a nitro group.
Uniqueness
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in studying specific biochemical pathways and developing targeted therapeutic agents .
属性
CAS 编号 |
83364-68-5 |
|---|---|
分子式 |
C17H12N2O3S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O3S/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-18-23-14-6-3-5-13(10-14)19(21)22/h1-11,20H/b18-11+ |
InChI 键 |
CZKNPCSWNBMVTO-WOJGMQOQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/SC3=CC=CC(=C3)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NSC3=CC=CC(=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
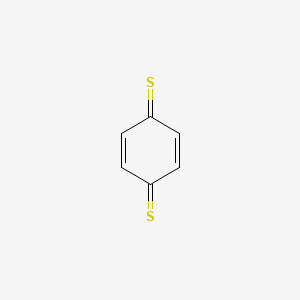
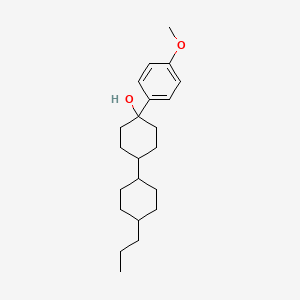
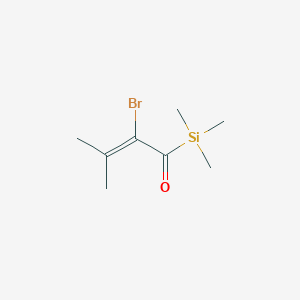
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

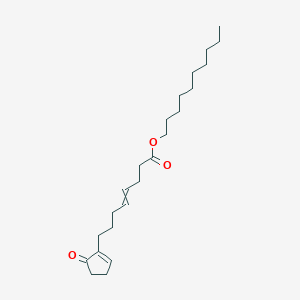

sulfanium iodide](/img/structure/B14422268.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
